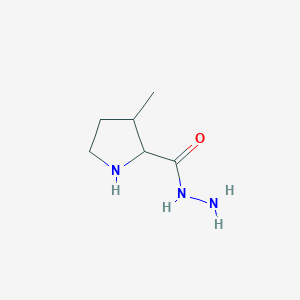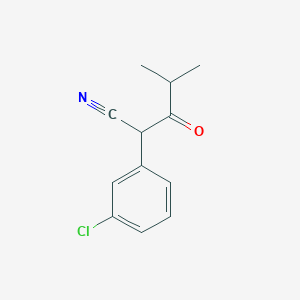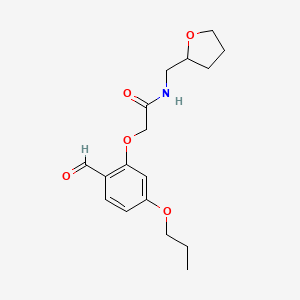
8-Methoxyquinazoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxyquinazoline-4-carboxylic acid is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse pharmacological activities, including anti-cancer, anti-microbial, and anti-inflammatory properties . The presence of a methoxy group at the 8th position and a carboxylic acid group at the 4th position makes this compound particularly interesting for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxyquinazoline-4-carboxylic acid typically involves the reaction of 3-amino-4-methoxybenzoic acid with diethylphosphorodithioate . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the quinazoline ring.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 8-Methoxyquinazoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to achieve the desired products .
Major Products: The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can have enhanced pharmacological properties .
Scientific Research Applications
8-Methoxyquinazoline-4-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-Methoxyquinazoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, making it effective against cancer cells and microbes . The methoxy and carboxylic acid groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
4,6,7-Substituted Quinazoline Derivatives: These compounds have shown significant anti-tumor activity and are used in cancer research.
Uniqueness: 8-Methoxyquinazoline-4-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both the methoxy and carboxylic acid groups enhances its versatility in various chemical reactions and its potential as a pharmacological agent .
Properties
Molecular Formula |
C10H8N2O3 |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
8-methoxyquinazoline-4-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c1-15-7-4-2-3-6-8(7)11-5-12-9(6)10(13)14/h2-5H,1H3,(H,13,14) |
InChI Key |
OFCPNVOKZMPASB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N=CN=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(3-Bromophenyl)methoxy]piperidine](/img/structure/B13209710.png)

![1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazine hydrochloride](/img/structure/B13209721.png)

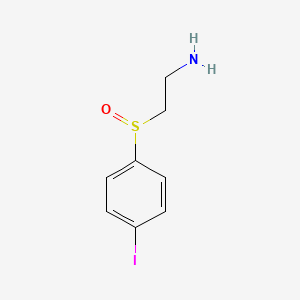
![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B13209736.png)
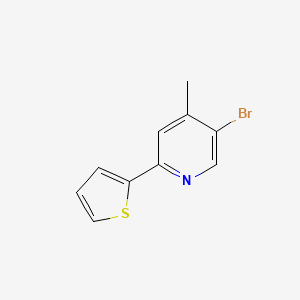
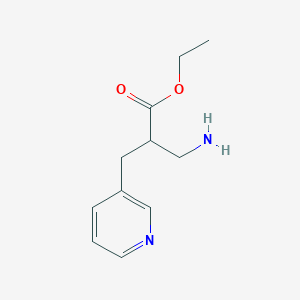
![tert-Butyl 5-[methyl(propan-2-yl)amino]piperidine-3-carboxylate](/img/structure/B13209768.png)
